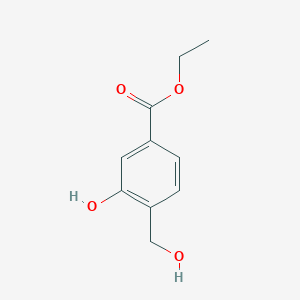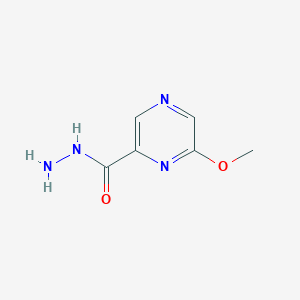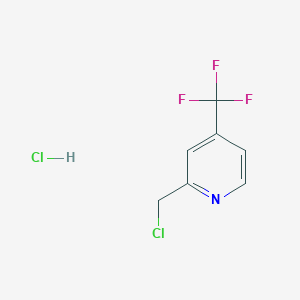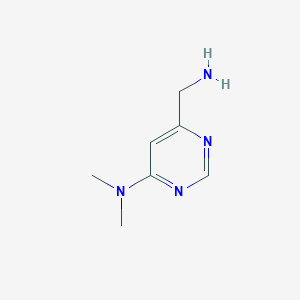
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate is a chemical compound that features a brominated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 3-(3-Bromo-4-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-pyridyl)-3-hydroxypropanoate.
Substitution: Ethyl 3-(3-Methoxy-4-pyridyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can be compared with other brominated pyridine derivatives:
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate: Similar structure but different bromine position, leading to different reactivity and biological activity.
Ethyl 3-(3-Bromo-5-pyridyl)-3-hydroxypropanoate: Another isomer with distinct chemical properties.
Ethyl 3-(3-Chloro-4-pyridyl)-3-hydroxypropanoate: Chlorine instead of bromine, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromopyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)7-3-4-12-6-8(7)11/h3-4,6,9,13H,2,5H2,1H3 |
Clave InChI |
ZCSIDPMUWZHHLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=NC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)


![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)






![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

